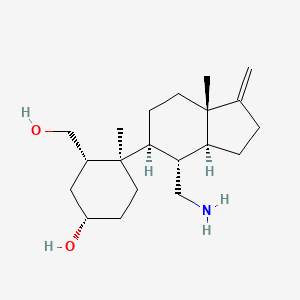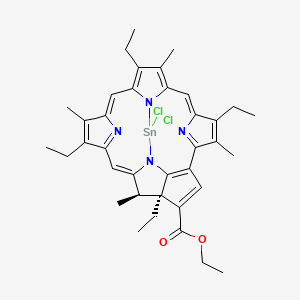
S 16924
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
S 16924 is a novel, potential antipsychotic with marked serotonin1A agonist properties.
Applications De Recherche Scientifique
S 16924's Serotonin Receptor Properties and Anxiolytic Actions
- Serotonin Receptor Agonist and Antagonist Properties : S 16924 exhibits agonist properties at serotonin (5-HT)1A receptors and antagonist properties at 5-HT2A/2C receptors. This unique combination may contribute to its potential as an antipsychotic (Millan et al., 1999).
- Anxiolytic Actions : Research indicates that S 16924 has a broad-based profile of anxiolytic activity, effective at doses lower than those causing motor disruption. This suggests its potential for anxiety treatment without the significant motor side effects often associated with other antipsychotics (Millan et al., 1999).
Neurochemical Profile and Comparison with Other Antipsychotics
- Comparison with Clozapine and Haloperidol : S 16924 shares a similar receptorial and neurochemical profile with clozapine but is distinct from haloperidol. Its partial agonist action at 5-HT1A receptors and the modest affinity for dopamine receptors could explain its unique antipsychotic profile (Millan et al., 1998).
Modulation of 5-HT Release
- Influence on 5-HT Release : S 16924 reduces serotonin overflow in the rat ventral hippocampus, suggesting its influence on serotonin release, which is a significant factor in its potential antipsychotic effects. This effect involves alpha1-adrenoceptor antagonist and 5-HT1A receptor agonist properties (Bengtsson et al., 1998).
Functional Behavioral Profile
- Behavioral Models : In various behavioral models predictive of control of schizophrenia symptoms, S 16924 has shown activity similar to clozapine and different from haloperidol. This includes effects on locomotion, conditioned avoidance responses, and drug discrimination, highlighting its unique functional profile (Millan et al., 1998).
Propriétés
Numéro CAS |
734513-52-1 |
|---|---|
Nom du produit |
S 16924 |
Formule moléculaire |
C22H24FNO4 |
Poids moléculaire |
385.44 |
Nom IUPAC |
2-[1-[2-(2,3-dihydro-1,4-benzodioxin-8-yloxy)ethyl]pyrrolidin-3-yl]-1-(4-fluorophenyl)ethanone |
InChI |
InChI=1S/C22H24FNO4/c23-18-6-4-17(5-7-18)19(25)14-16-8-9-24(15-16)10-11-26-20-2-1-3-21-22(20)28-13-12-27-21/h1-7,16H,8-15H2 |
SMILES |
FC1=CC=C(C(CC2CN(CCOC3=C(OCCO4)C4=CC=C3)CC2)=O)C=C1 |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>2 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
S 16924; S16924; S-16924. |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



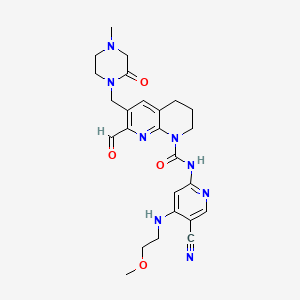
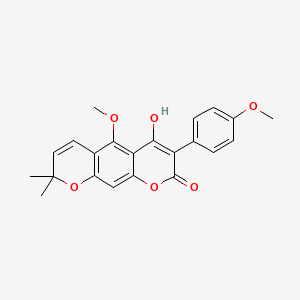
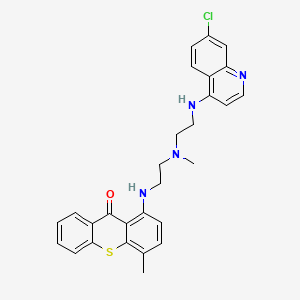
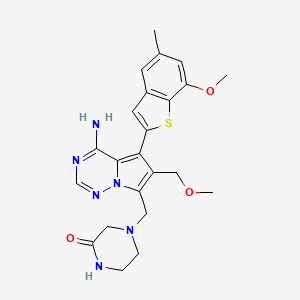
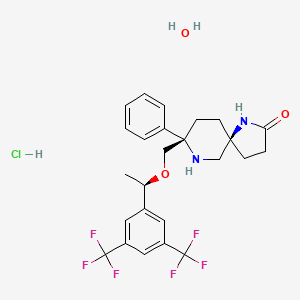
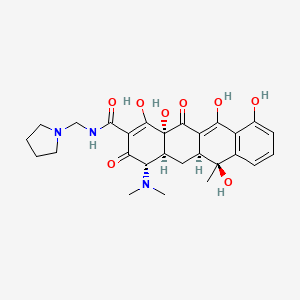
![N-[3-Fluoro-4-[(7-methoxyquinolin-4-yl)oxy]phenyl]-1-(2-hydroxy-2-methylpropyl)-5-methyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazole-4-carboxamide](/img/structure/B610554.png)
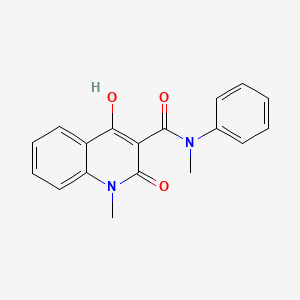
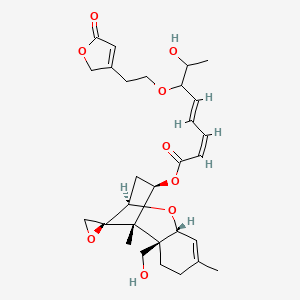
![N-[4-(3-Chlorophenyl)-5-(2-chlorobenzoyl)thiazole-2-yl]-2-[4-(ethylsulfonyl)phenyl]acetamide](/img/structure/B610558.png)
